molecular formula C14H18O4 B2978780 Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate CAS No. 2171918-02-6

Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate

Cat. No.: B2978780
CAS No.: 2171918-02-6
M. Wt: 250.294
InChI Key: JKAQBEZXNVGHHD-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C14H18O4 It is characterized by a cyclobutane ring substituted with an ethoxy group, a hydroxyphenyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form the cyclobutane ring. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-ethoxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate
  • Methyl 3-ethoxy-3-(4-chlorophenyl)cyclobutane-1-carboxylate
  • Methyl 3-ethoxy-3-(4-nitrophenyl)cyclobutane-1-carboxylate

Uniqueness

Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is unique due to the presence of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional interactions and modifications, making it a versatile compound in various research applications.

Properties

IUPAC Name

methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-18-14(8-10(9-14)13(16)17-2)11-4-6-12(15)7-5-11/h4-7,10,15H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAQBEZXNVGHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC(C1)C(=O)OC)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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